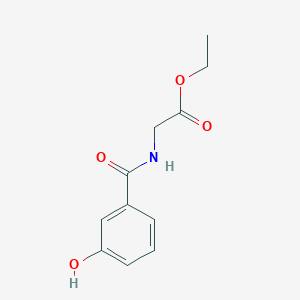
Namiki bbv-29404388
描述
Namiki bbv-29404388 is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
作用机制
Namiki bbv-29404388 is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. It has been shown to be a potent inhibitor of several kinases, including c-Src, Lck, and Syk. It has also been shown to inhibit the activity of phosphatases, such as PTP1B and SHP-2. Moreover, Namiki bbv-29404388 has been shown to inhibit the activity of proteases, such as MMP-2 and MMP-9.
生化和生理效应
Namiki bbv-29404388 has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain kinases and phosphatases. It has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain proteases. Moreover, Namiki bbv-29404388 has been shown to modulate the immune response by inhibiting the activity of certain signaling pathways.
实验室实验的优点和局限性
Namiki bbv-29404388 has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, which makes it a valuable tool for studying their function and regulation. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Namiki bbv-29404388 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Moreover, it has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the research on Namiki bbv-29404388. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on different signaling pathways and cellular processes. Moreover, there is a need to develop more potent and selective inhibitors of certain enzymes and proteins, which can be used as tools for studying their function and regulation. Finally, there is a need to develop better methods for synthesizing and purifying Namiki bbv-29404388, which can improve its availability for research purposes.
科学研究应用
Namiki bbv-29404388 has a wide range of scientific research applications. It has been used to study the mechanism of action of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been used to investigate the role of certain signaling pathways in different cellular processes, such as cell division, differentiation, and apoptosis. Furthermore, Namiki bbv-29404388 has been used to study the effects of different drugs on various biochemical and physiological processes.
属性
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Namiki bbv-29404388 | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

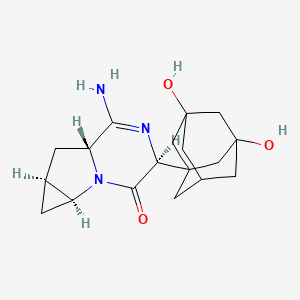
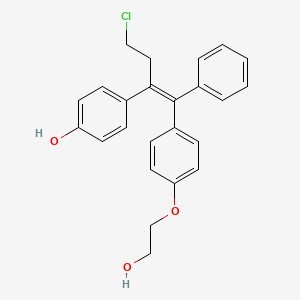
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]-2-hydroxy-1,3-benzenedicarboxylic Acid 1,3-Dimet](/img/no-structure.png)
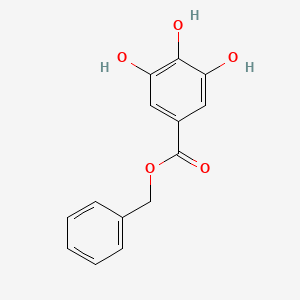
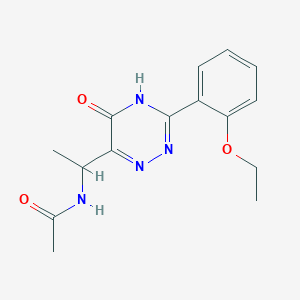
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)